
4,4,4-Trifluoro-1-(quinolin-6-yl)butane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,4-Trifluoro-1-(quinolin-6-yl)butane-1,3-dione is a chemical compound with the molecular formula C13H8F3NO2 and a molecular weight of 267.2 g/mol . It is known for its unique structure, which includes a trifluoromethyl group and a quinoline moiety. This compound is primarily used in research settings and has various applications in chemistry and biology.
Méthodes De Préparation
The synthesis of 4,4,4-Trifluoro-1-(quinolin-6-yl)butane-1,3-dione typically involves the reaction of quinoline derivatives with trifluoroacetic anhydride under controlled conditions . The reaction is usually carried out in the presence of a base such as pyridine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
4,4,4-Trifluoro-1-(quinolin-6-yl)butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-based derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced quinoline compounds.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4,4,4-Trifluoro-1-(quinolin-6-yl)butane-1,3-dione has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4,4,4-Trifluoro-1-(quinolin-6-yl)butane-1,3-dione involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, potentially disrupting cellular processes. Additionally, the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins . These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
4,4,4-Trifluoro-1-(quinolin-6-yl)butane-1,3-dione can be compared with other similar compounds, such as:
4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione: This compound has a fluorophenyl group instead of a quinoline moiety, leading to different chemical and biological properties.
4,4,4-Trifluoro-1-(2-furyl)butane-1,3-dione: The presence of a furan ring instead of quinoline results in distinct reactivity and applications.
Thenoyltrifluoroacetone: This compound contains a thiophene ring, which imparts unique characteristics compared to the quinoline-containing compound.
The uniqueness of this compound lies in its combination of a trifluoromethyl group and a quinoline moiety, which confer specific chemical reactivity and potential biological activities.
Propriétés
Formule moléculaire |
C13H8F3NO2 |
|---|---|
Poids moléculaire |
267.20 g/mol |
Nom IUPAC |
4,4,4-trifluoro-1-quinolin-6-ylbutane-1,3-dione |
InChI |
InChI=1S/C13H8F3NO2/c14-13(15,16)12(19)7-11(18)9-3-4-10-8(6-9)2-1-5-17-10/h1-6H,7H2 |
Clé InChI |
KRSLZAISYKFNLX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2)C(=O)CC(=O)C(F)(F)F)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


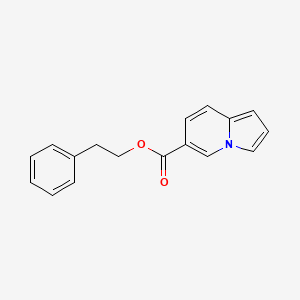

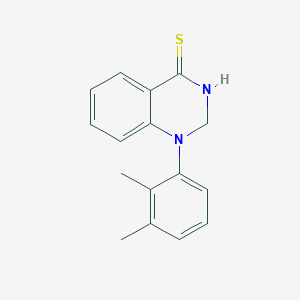
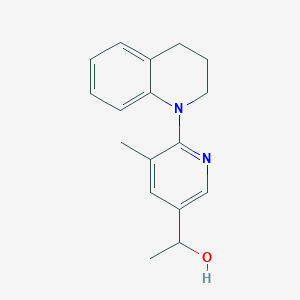
![3-(2,4-Dichlorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11850431.png)
![2-Chloro-4-((5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)aniline](/img/structure/B11850435.png)
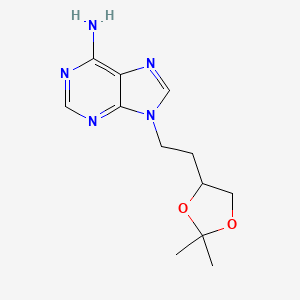
![5-(Cyclopropylmethyl)-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11850444.png)


![2-{[(Tert-butoxy)carbonyl]amino}-2-(oxepan-4-yl)acetic acid](/img/structure/B11850475.png)
![tert-Butyl 2,2-dimethyl-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B11850480.png)
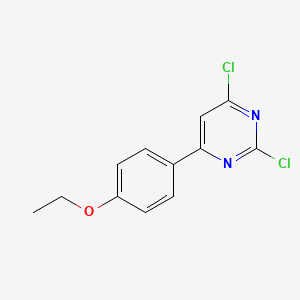
![7,8-Dimethoxy-1,3,4-trimethylfuro[3,4-C]quinoline](/img/structure/B11850494.png)
